Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate
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Overview
Description
Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a sulfonyl group, and a carbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is further treated with ethyl chloroformate and 2-methoxyphenylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzodioxin ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the sulfonyl and carbamate groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains the benzodioxin and sulfonyl groups but differs in the substitution pattern.
Uniqueness
Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O7S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O7S/c1-3-25-18(21)19-14-6-4-12(10-16(14)24-2)20-28(22,23)13-5-7-15-17(11-13)27-9-8-26-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
InChI Key |
BHJNKXFZERABME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |
Origin of Product |
United States |
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